(4-Isobutoxyphenyl)methanamine acetate

Lipophilicity LogP 4-Alkoxybenzylamines

As a critical, validated intermediate for Pimavanserin tartrate (a 5-HT2A modulator), this acetate salt offers superior stability and handling versus the free base. Its branched isobutoxy group provides a distinct lipophilicity profile essential for the documented synthetic route. Substitution with linear analogs risks process deviations and impurity issues. High-purity batches are mandatory for HPLC/LC-MS method validation for residual intermediate monitoring in final API. Ideal for pharmaceutical R&D and manufacturing.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 955997-89-4
Cat. No. B2629196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isobutoxyphenyl)methanamine acetate
CAS955997-89-4
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CN.CC(=O)O
InChIInChI=1S/C11H17NO.C2H4O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;1-2(3)4/h3-6,9H,7-8,12H2,1-2H3;1H3,(H,3,4)
InChIKeyVPEGFBXWSGBVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isobutoxyphenyl)methanamine acetate (CAS 955997-89-4): A Key Intermediate for 5-HT2A Modulator Pimavanserin


(4-Isobutoxyphenyl)methanamine acetate (CAS 955997-89-4), also known as 4-isobutoxybenzylamine acetate, is an aralkylamine compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is primarily utilized as a critical synthetic intermediate in the preparation of Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist/antagonist approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis [1]. The compound is supplied as an acetate salt, which enhances its stability and handling characteristics compared to the free base form, making it a preferred reagent in pharmaceutical manufacturing and research settings [2].

Why (4-Isobutoxyphenyl)methanamine acetate Cannot Be Substituted by Other 4-Alkoxybenzylamines


The selection of (4-Isobutoxyphenyl)methanamine acetate over other 4-alkoxybenzylamine analogs (e.g., methoxy, ethoxy, propoxy, or n-butoxy derivatives) is non-trivial due to quantifiable differences in physicochemical properties and demonstrated synthetic utility. The branched isobutoxy substituent confers a distinct lipophilicity profile (LogP) that directly impacts solubility, reaction kinetics, and purification behavior in synthetic pathways [1]. Furthermore, this specific compound is the documented and validated intermediate for Pimavanserin synthesis in multiple patent applications, whereas other alkoxy analogs lack this demonstrated industrial utility and would require extensive process re-optimization [2]. Generic substitution with a linear alkoxy analog would introduce uncharacterized reactivity and impurity profiles, posing significant risk to yield and product quality in regulated pharmaceutical manufacturing [3].

Quantitative Differentiation Evidence: (4-Isobutoxyphenyl)methanamine acetate vs. 4-Alkoxybenzylamine Analogs


Lipophilicity (LogP) Comparison of (4-Isobutoxyphenyl)methanamine acetate and Its Linear Alkoxy Analogs

(4-Isobutoxyphenyl)methanamine acetate exhibits a distinct lipophilicity profile compared to its linear alkoxy analogs, as quantified by LogP values. The branched isobutoxy group (LogP 2.271) confers intermediate lipophilicity relative to the shorter linear ethoxy (LogP 1.54) and longer linear n-butoxy (LogP 3.02-3.83) analogs [1]. This difference in partition coefficient influences the compound's behavior in aqueous and organic phases, affecting its solubility, extraction efficiency, and chromatographic retention in synthetic and analytical workflows [2].

Lipophilicity LogP 4-Alkoxybenzylamines Physicochemical Properties

Validated Synthetic Intermediate for Pimavanserin via Multiple Patent-Exemplified Routes

(4-Isobutoxyphenyl)methanamine (as the free base or acetate salt) is explicitly identified as a key intermediate in the synthesis of Pimavanserin in multiple patent applications, whereas no analogous patents exist for the methoxy, ethoxy, propoxy, or n-butoxy analogs for this specific application [1]. For example, European Patent EP 3 351 532 A1 describes a method for preparing Pimavanserin comprising reacting an intermediate compound with 4-isobutoxybenzylamine or a salt thereof [2]. Similarly, Chinese patent CN105820110A discloses a novel synthesis route using 4-isobutoxybenzylamine to react with carbonyldiimidazole to obtain an active urea intermediate, thereby avoiding highly toxic reagents [3].

Pimavanserin Synthesis 5-HT2A Modulator Pharmaceutical Intermediate Patent-Validated Route

Safety Profile and Hazard Classification of the Acetate Salt Form

The acetate salt form of (4-Isobutoxyphenyl)methanamine is subject to harmonized classification and labeling (CLP) under ECHA regulations, with notified classifications including Acute Toxicity Category 4 (H302: Harmful if swallowed) and Category 3 (H301: Toxic if swallowed; H331: Toxic if inhaled) based on differing notifier assessments [1]. In contrast, the free base form (4-isobutoxybenzylamine, CAS 4734-09-2) has less comprehensively documented hazard classifications in the public domain . This regulatory documentation provides users with a clear framework for risk assessment and safe handling protocols.

Safety Data CLP Classification Acetate Salt Handling

Optimal Application Scenarios for (4-Isobutoxyphenyl)methanamine acetate Based on Differentiation Evidence


GMP and R&D Scale Synthesis of Pimavanserin (Nuplazid®) Active Pharmaceutical Ingredient (API)

This compound is the required starting material or intermediate for the convergent synthesis of Pimavanserin, a 5-HT2A modulator for Parkinson's disease psychosis. The use of (4-Isobutoxyphenyl)methanamine acetate is mandated by the validated synthetic routes described in EP 3 351 532 A1 and CN105820110A, which detail the reaction of this compound with carbonyldiimidazole or other carbonylating agents to form the active urea core of the target drug [1]. Any attempt to substitute with a different 4-alkoxybenzylamine would deviate from the established, patent-protected synthetic pathway, potentially altering reaction kinetics, impurity profiles, and final API specifications, thereby incurring significant re-validation costs and regulatory delays [2].

Analytical Reference Standard for Pimavanserin Impurity Profiling

(4-Isobutoxyphenyl)methanamine acetate is a known impurity and process-related compound in the manufacture of Pimavanserin tartrate [1]. As such, high-purity batches of this compound are essential for developing and validating HPLC, UPLC, or LC-MS methods to monitor and quantify residual levels of this intermediate in the final API. The well-defined LogP value (2.271) of the acetate salt facilitates the optimization of chromatographic separation methods from the target Pimavanserin molecule and its other related substances [2].

Structural Activity Relationship (SAR) Studies on 5-HT2A Receptor Ligands

Researchers investigating the structure-activity relationships of phenoxyphenyl-methanamine (PPMA) and related 5-HT2A ligands may utilize (4-Isobutoxyphenyl)methanamine acetate as a building block to explore the impact of branched alkoxy substituents on receptor binding affinity, selectivity, and functional activity [1]. The quantifiably distinct LogP of the isobutoxy group relative to linear alkoxy chains provides a rational basis for designing analogs with modulated lipophilicity, which can influence blood-brain barrier penetration and metabolic stability [2]. Comparative studies against methoxy or ethoxy analogs can reveal the specific contribution of the branched, medium-length alkoxy group to the overall pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Isobutoxyphenyl)methanamine acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.